

# Unveiling the Solid-State Architecture of 1,4-Bis(diphenylphosphino)butane (dppb)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,4-Bis(diphenylphosphino)butane

Cat. No.: B1266417 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **1,4-Bis(diphenylphosphino)butane** (dppb), an organophosphorus compound widely utilized as a chelating agent in coordination chemistry. Understanding the precise three-dimensional arrangement of this ligand is paramount for predicting its coordination behavior, designing novel metal complexes with specific catalytic or therapeutic properties, and for structure-based drug design.

# **Crystallographic Data Summary**

The crystal structure of **1,4-Bis(diphenylphosphino)butane** has been determined by single-crystal X-ray diffraction.[1] The key crystallographic parameters are summarized in the tables below, providing a quantitative overview of the solid-state conformation.

Table 1: Crystal Data and Structure Refinement for 1,4-Bis(diphenylphosphino)butane



Parameter	Value
Empirical Formula	C28H28P2
Formula Weight	426.48
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	6.134(2)
b (Å)	8.166(3)
c (Å)	24.634(5)
β (°)	106.4(2)
Volume (ų)	1184
Z	2
Density (calculated) (g cm <sup>-3</sup> )	1.196
Density (measured) (g cm <sup>-3</sup> )	1.20
F(000)	452
R	0.051
wR	0.052

Data sourced from Rivera et al. (1988).[1]

Table 2: Selected Bond Distances and Angles for 1,4-Bis(diphenylphosphino)butane

Bond/Angle	Length (Å) / Angle (°)
(Bu)C-P	1.838(5)
(Ph)C-P (mean)	1.834(5)
(Ph)C-C(Ph) (mean)	1.380
(Ph)C-C(Ph)-C(Ph) (range)	117.7(5) - 121.6(5)



Data sourced from Rivera et al. (1988).[1]

## **Experimental Protocols**

The determination of the crystal structure of **1,4-Bis(diphenylphosphino)butane** involved the following key experimental procedures.

### **Crystal Growth**

Greenish transparent parallelepiped crystals of **1,4-Bis(diphenylphosphino)butane** suitable for X-ray diffraction were obtained.[1] While the specific crystallization method for the free ligand is not detailed in the primary reference, a general approach for obtaining single crystals of organophosphorus compounds involves slow evaporation of a saturated solution or solvent layering techniques.[2] For instance, crystals can be grown by dissolving the compound in a "good" solvent and carefully layering a less dense, miscible "anti-solvent" in which the compound is insoluble.[2]

### X-ray Data Collection

A single crystal with dimensions of approximately  $0.3 \times 0.3 \times 0.4$  mm was mounted on an automated four-circle Philips PW1100 diffractometer.[1] The lattice parameters were determined through a least-squares procedure applied to the setting angles of 25 strong reflections.[1] Intensity data were collected using graphite-monochromated Mo K $\alpha$  radiation ( $\lambda$  = 0.71069 Å).[1]

#### **Structure Solution and Refinement**

The collected diffraction data were processed, and the structure was solved and refined using the SHELX77 system.[1] All non-hydrogen atoms were refined anisotropically. The final refinement converged to an R-factor of 0.051 for 924 unique reflections with  $I > 3\sigma(I)$ .[1]

## **Structural Insights**

The crystal structure analysis reveals that the molecule possesses a center of symmetry. The -(CH<sub>2</sub>)<sub>4</sub>- backbone is nearly planar, with the phosphorus atoms displaced by +0.105(2) and -0.105(2) Å from the mean plane of the butyl chain.[1] The phosphorus atoms exhibit the expected distorted tetrahedral geometry.[1] The conformation of the free ligand is reported to be very similar to its conformation when coordinated to rhodium atoms.[1]

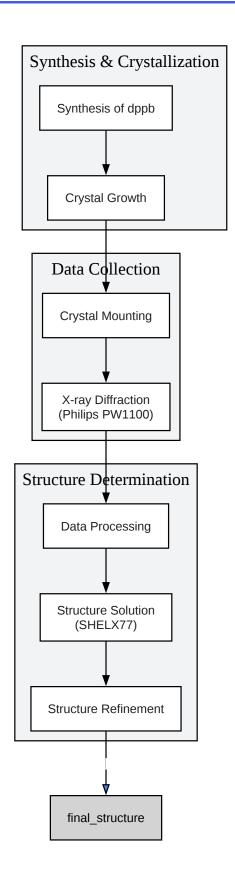




# **Visualizing the Experimental Workflow**

The following diagram illustrates the generalized workflow for the single-crystal X-ray diffraction analysis of **1,4-Bis(diphenylphosphino)butane**.





Click to download full resolution via product page

Workflow for Crystal Structure Determination.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. journals.iucr.org [journals.iucr.org]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 1,4-Bis(diphenylphosphino)butane (dppb)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266417#crystal-structure-of-1-4-bis-diphenylphosphino-butane]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com